molecular formula C13H10N4O2S B4509376 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B4509376
M. Wt: 286.31 g/mol
InChI Key: HGPDWKPIPXVYLJ-UHFFFAOYSA-N
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Description

2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features both phthalazinone and thiazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the condensation of a phthalazinone derivative with a thiazole derivative under specific reaction conditions. Common reagents might include acetic anhydride, thionyl chloride, or other activating agents to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the phthalazinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the thiazole or phthalazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with phthalazinone and thiazole moieties can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Known for various biological activities, including anti-inflammatory and anticancer properties.

    Thiazole derivatives: Often exhibit antimicrobial, antifungal, and anticancer activities.

Uniqueness

The combination of phthalazinone and thiazole moieties in 2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide may confer unique properties, such as enhanced biological activity or selectivity, compared to compounds containing only one of these functional groups.

Properties

IUPAC Name

2-(1-oxophthalazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-11(16-13-14-5-6-20-13)8-17-12(19)10-4-2-1-3-9(10)7-15-17/h1-7H,8H2,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPDWKPIPXVYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide
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2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide
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2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide
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2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide
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2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide
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2-(1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide

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